

Ochnaflavone: A Comprehensive Review of its Pharmacological Properties

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Compound of Interest

Compound Name: Ochnaflavone

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ochnaflavone, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse and potent pharmacological activities. Primarily isolated from plants of the Ochnaceae family, as well as species like *Lonicera japonica*, this complex molecule has demonstrated promising anti-inflammatory, anticancer, antioxidant, and anti-atherogenic properties in a variety of preclinical studies.^{[1][2]} This technical guide provides an in-depth review of the pharmacological properties of **ochnaflavone**, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms to support further research and drug development efforts.

Pharmacological Activities of Ochnaflavone

Ochnaflavone exhibits a broad spectrum of biological effects, which are summarized in the following sections. The quantitative data for these activities are presented in structured tables for ease of comparison.

Anticancer Activity

Ochnaflavone has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of **Ochnaflavone**

Cell Line	Cancer Type	Assay Type	Result (μM)	Reference
HCT-15	Colon	Not Specified	IC50: 4.1	[1][2][3][4]
UACC62	Melanoma	SRB	TGI: 12.91	

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Cancer cells (e.g., HCT-15) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of **ochnaflavone** (typically in a range of 1 to 100 μM) for 24 to 72 hours.
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

- **Cell Treatment:** HCT-15 cells are treated with **ochnaflavone** at various concentrations for a specified time (e.g., 24 hours).
- **Cell Fixation:** Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
- **Staining:** Fixed cells are treated with RNase A and stained with propidium iodide (PI).
- **Flow Cytometry:** The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

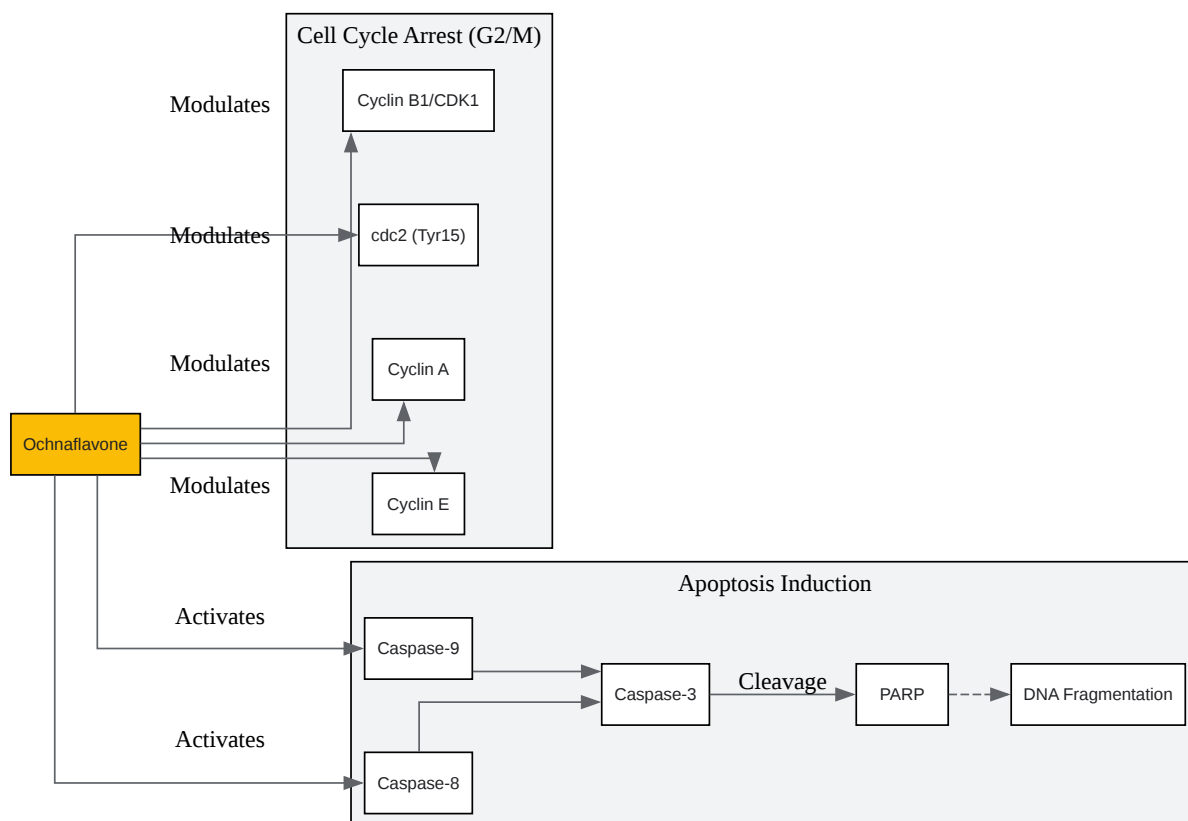
Apoptosis Assay (Annexin V-FITC/PI Staining)

- Cell Treatment: HCT-15 cells are treated with **ochnaflavone** for a specified duration.
- Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Apoptosis and Cell Cycle Proteins

- Protein Extraction: HCT-15 cells are treated with **ochnaflavone**, and total protein is extracted using a lysis buffer.
- SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest (e.g., caspases, cyclins, CDKs) and then with a secondary antibody.
- Detection: The protein bands are visualized using a chemiluminescence detection system.

In human colon cancer cells (HCT-15), **ochnaflavone** induces G2/M phase cell cycle arrest and apoptosis.^{[2][3]} This is associated with the modulation of cell cycle regulatory proteins and the activation of caspases.^{[2][3]}



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Caption: **Ochnaflavone**'s anticancer signaling pathway in HCT-15 cells.

Anti-inflammatory Activity

Ochnaflavone exhibits potent anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of **Ochnaflavone**

Target	Assay Type	Result (μM)	Reference
Cyclooxygenase-2 (COX-2)	Enzyme Inhibition	IC50: 0.6	[5]
5-Lipoxygenase (5-LOX)	Enzyme Inhibition	IC50: 6.56	[5]
sPLA2-IIA	Enzyme Inhibition	IC50: 3.45	
Cell Degranulation	Inhibition	IC50: 3.01	[5]

COX-2 and 5-LOX Inhibition Assay

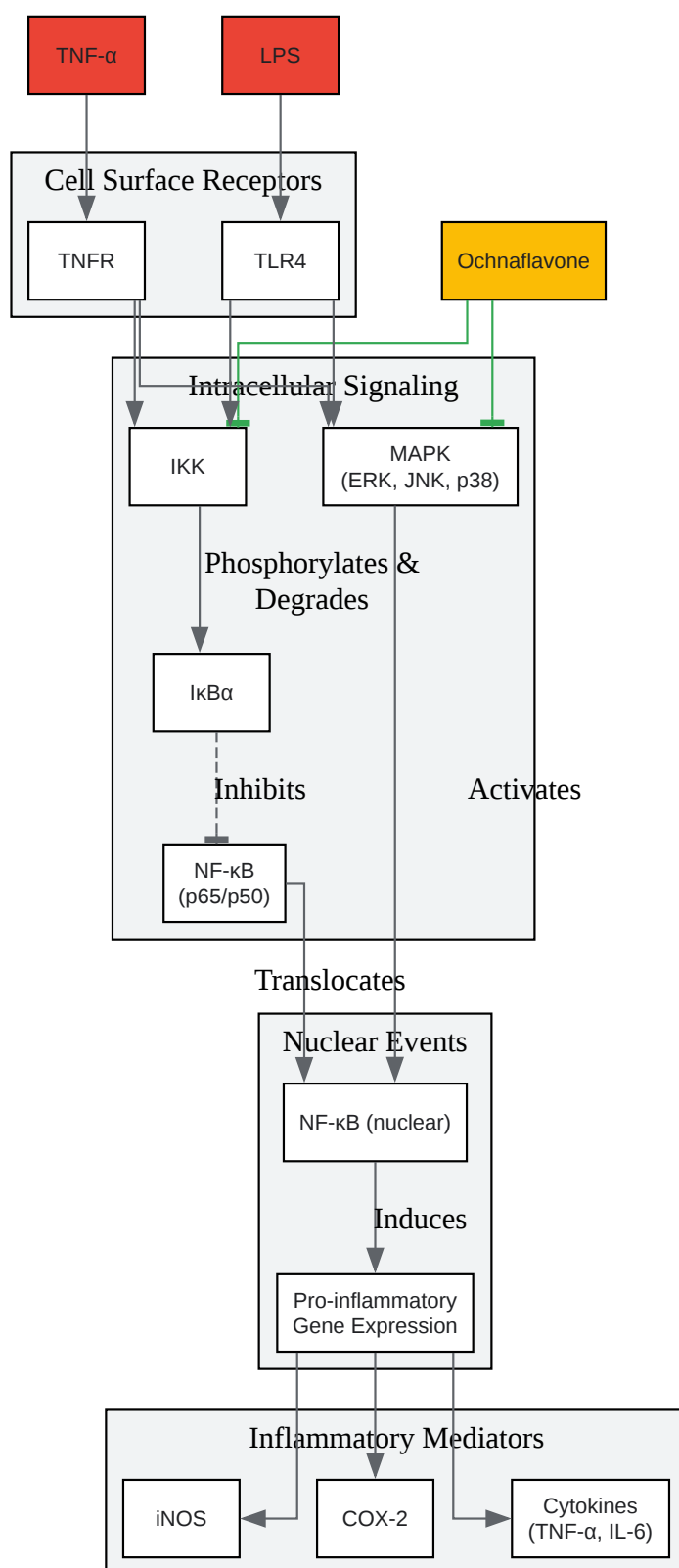
- **Enzyme Preparation:** Purified COX-2 or 5-LOX enzyme is used.
- **Incubation:** The enzyme is pre-incubated with various concentrations of **ochnaflavone**.
- **Substrate Addition:** The reaction is initiated by adding the substrate (e.g., arachidonic acid).
- **Product Measurement:** The formation of the product (e.g., prostaglandins for COX-2, leukotrienes for 5-LOX) is measured using appropriate methods such as ELISA or chromatography.
- **IC50 Calculation:** The concentration of **ochnaflavone** that inhibits 50% of the enzyme activity is determined.

In Vivo Carrageenan-Induced Paw Edema

- **Animal Model:** Rats or mice are used.
- **Compound Administration:** **Ochnaflavone** is administered orally or intraperitoneally at various doses prior to carrageenan injection.
- **Induction of Edema:** A sub-plantar injection of carrageenan is given into the hind paw.

- **Measurement of Edema:** The paw volume is measured at different time points using a plethysmometer.
- **Inhibition Calculation:** The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

Ochnaflavone's anti-inflammatory effects are mediated through the inhibition of the NF- κ B and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators.



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Caption: **Ochnaflavone's** anti-inflammatory signaling pathway.

Antioxidant Activity

Ochnaflavone possesses antioxidant properties, which contribute to its overall pharmacological profile by scavenging free radicals and reducing oxidative stress.

Table 3: Antioxidant Activity of **Ochnaflavone**

Assay Type	Result (μM)	Reference
Lipid Peroxidation	IC50: 7.16	

DPPH Radical Scavenging Assay

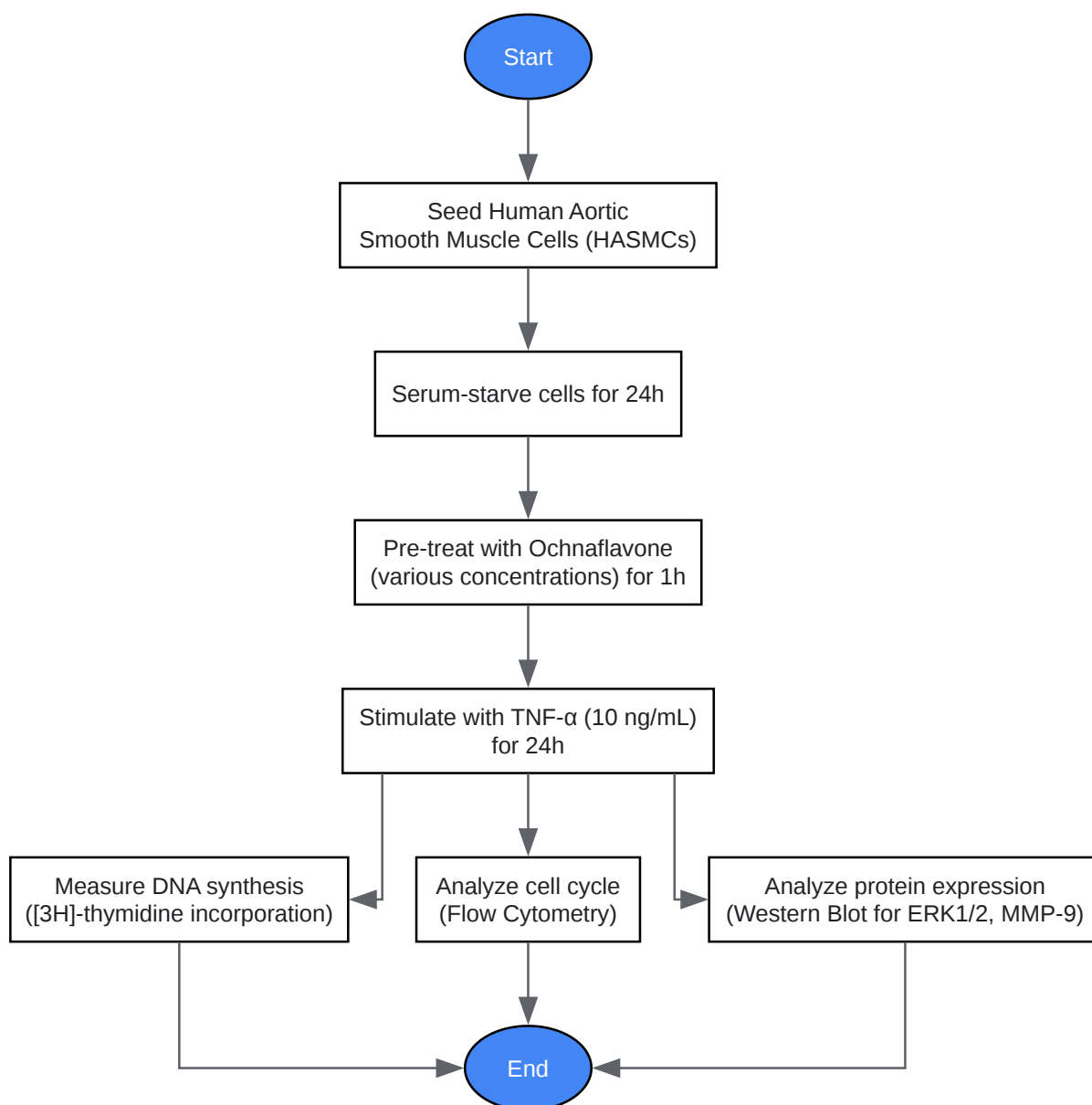
- **Reagent Preparation:** A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- **Reaction:** Various concentrations of **ochnaflavone** are mixed with the DPPH solution.
- **Incubation:** The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
- **Absorbance Measurement:** The decrease in absorbance at 517 nm is measured, indicating the scavenging of the DPPH radical.

Cellular Antioxidant Activity (CAA) Assay

- **Cell Seeding:** HepG2 cells are seeded in a 96-well plate.
- **Loading:** Cells are incubated with the probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).
- **Treatment:** Cells are treated with **ochnaflavone** followed by the addition of a peroxyl radical generator (e.g., AAPH).
- **Fluorescence Measurement:** The fluorescence of dichlorofluorescein (DCF) is measured over time. The antioxidant capacity is determined by the inhibition of DCF formation.[3]

Anti-Atherogenic Activity

Ochnaflavone has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) induced by tumor necrosis factor-alpha (TNF- α), suggesting its potential in preventing atherosclerosis.[1]



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Caption: Experimental workflow for assessing the anti-atherogenic effect of **ochnaflavone**.

Conclusion

Ochnaflavone is a biflavonoid with a remarkable range of pharmacological properties, supported by a growing body of preclinical evidence. Its potent anticancer and anti-inflammatory activities, coupled with its antioxidant and anti-atherogenic potential, make it a compelling candidate for further investigation in the development of novel therapeutics. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound. Future studies should focus on in vivo efficacy, pharmacokinetic and toxicological profiling, and the identification of specific molecular targets to advance **ochnaflavone** towards clinical applications.

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